molecular formula C15H25NO2 B4883182 2-[5-(2-Ethylphenoxy)pentylamino]ethanol

2-[5-(2-Ethylphenoxy)pentylamino]ethanol

Cat. No.: B4883182
M. Wt: 251.36 g/mol
InChI Key: VTPJMZBVLYCPIM-UHFFFAOYSA-N
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Description

2-[5-(2-Ethylphenoxy)pentylamino]ethanol is an organic compound with the molecular formula C15H25NO2. It is characterized by the presence of an ethanol group attached to a pentylamino chain, which is further connected to an ethylphenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-Ethylphenoxy)pentylamino]ethanol typically involves a multi-step process. One common method includes the reaction of 2-ethylphenol with 1-bromopentane to form 2-ethylphenoxypentane. This intermediate is then reacted with ethylene oxide in the presence of a base to yield the final product, this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-Ethylphenoxy)pentylamino]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[5-(2-Ethylphenoxy)pentylamino]ethanol has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[5-(2-Ethylphenoxy)pentylamino]ethanol involves its interaction with specific molecular targets. The ethanol group can participate in hydrogen bonding, while the amine group can form ionic interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(2-Ethylphenoxy)pentylamino]ethanol is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the ethyl group on the phenoxy ring can influence its reactivity and interaction with other molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[5-(2-ethylphenoxy)pentylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2/c1-2-14-8-4-5-9-15(14)18-13-7-3-6-10-16-11-12-17/h4-5,8-9,16-17H,2-3,6-7,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPJMZBVLYCPIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCCCCCNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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